2-Hydroxyethyl 4-hydroxybenzoate
Overview
Description
2-Hydroxyethyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester or 2-Hydroxyethylparaben, is a chemical compound with the empirical formula C9H10O4 . It is a solid substance that appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl 4-hydroxybenzoate consists of a benzene ring bearing a carboxyl and a hydroxyl group . The molecule has a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Hydroxyethyl 4-hydroxybenzoate is a solid at 20°C . It has a melting point range of 139.0 to 142.0°C and a boiling point of 202°C at 2.4 mmHg . The compound has a molecular weight of 182.17 .Scientific Research Applications
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Organic Chemistry Building Block : This compound is often used as a building block in organic chemistry. It can be used to synthesize more complex molecules in the laboratory.
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Pharmaceutical Industry : It could potentially be used in the pharmaceutical industry, although specific applications are not mentioned in the sources.
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Food and Cosmetic Industry : 4-hydroxybenzoic acid, a related compound, is widely used by the food, cosmetic, and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc. It’s possible that 2-Hydroxyethyl 4-hydroxybenzoate could have similar applications.
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Biodegradation Studies : Related compounds like 4-hydroxybenzoic acid are often studied in the context of biodegradation. Researchers investigate how these compounds are broken down by microorganisms, which can be important for understanding environmental impacts.
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Chemical Synthesis : This compound is often used as a building block in organic chemistry. It can be used to synthesize more complex molecules in the laboratory.
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Renewable Production of Aromatics : Research has shown that bio-based substrates can be converted into 4-hydroxybenzoate, a related compound, by engineered strains of P. taiwanensis. This brings the renewable production of aromatics one step closer.
Safety And Hazards
properties
IUPAC Name |
2-hydroxyethyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGEIJFEHZKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296123 | |
Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 4-hydroxybenzoate | |
CAS RN |
2496-90-4 | |
Record name | Ethylene glycol MONO-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2496-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyethyl 4-Hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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